molecular formula C11H9N3O B13787036 N-(3-ethynylimidazo[1,2-a]pyridin-8-yl)acetamide CAS No. 943320-54-5

N-(3-ethynylimidazo[1,2-a]pyridin-8-yl)acetamide

Cat. No.: B13787036
CAS No.: 943320-54-5
M. Wt: 199.21 g/mol
InChI Key: ZDIQPUMXPNYQMO-UHFFFAOYSA-N
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Description

N-(3-ethynylimidazo[1,2-a]pyridin-8-yl)acetamide is a chemical compound with the molecular formula C11H9N3O and a molecular weight of 199.21 g/mol. This compound is part of the imidazo[1,2-a]pyridine family, known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethynylimidazo[1,2-a]pyridin-8-yl)acetamide typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is efficient and yields the desired product in good quantities. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethynylimidazo[1,2-a]pyridin-8-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially with halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which have significant biological activities .

Scientific Research Applications

N-(3-ethynylimidazo[1,2-a]pyridin-8-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an antibacterial, antifungal, and antiviral agent.

    Medicine: Investigated for its potential in treating cancer, cardiovascular diseases, and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-ethynylimidazo[1,2-a]pyridin-8-yl)acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can block γ-aminobutyric acid receptors, similar to the action of zolpidem, a well-known hypnotic . This interaction disrupts normal cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-bromoimidazo[1,2-a]pyridin-8-yl)acetamide
  • 8-acetamidoimidazo[1,2-a]pyridine
  • N-(2,3-Dimethylimidazo[1,2-A]Pyridin-8-Yl)Pivalamide

Uniqueness

N-(3-ethynylimidazo[1,2-a]pyridin-8-yl)acetamide stands out due to its ethynyl group, which imparts unique chemical properties and reactivity. This makes it a valuable compound for developing new drugs and materials.

Properties

CAS No.

943320-54-5

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

N-(3-ethynylimidazo[1,2-a]pyridin-8-yl)acetamide

InChI

InChI=1S/C11H9N3O/c1-3-9-7-12-11-10(13-8(2)15)5-4-6-14(9)11/h1,4-7H,2H3,(H,13,15)

InChI Key

ZDIQPUMXPNYQMO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CN2C1=NC=C2C#C

Origin of Product

United States

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